Acetyl-Calpastatin (184-210) (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

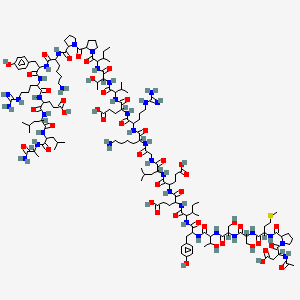

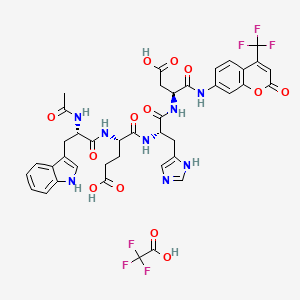

Acetil-Calpastatina (184-210) (humana) es un potente, selectivo y reversible inhibidor de la calpaína, una proteasa de cisteína dependiente de calcio. Este compuesto se deriva de la proteína calpastatina humana, que inhibe naturalmente la actividad de la calpaína. Acetil-Calpastatina (184-210) (humana) es particularmente eficaz contra la μ-calpaína y la catepsina L, con constantes de inhibición (K_i) de 0,2 nM y 6 μM, respectivamente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Acetil-Calpastatina (184-210) (humana) se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El péptido se escinde luego de la resina y se desprotege para obtener el producto final. La secuencia para Acetil-Calpastatina (184-210) (humana) es Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2 .

Métodos de producción industrial

La producción industrial de Acetil-Calpastatina (184-210) (humana) sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y el rendimiento. El producto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza superior al 95% .

Análisis De Reacciones Químicas

Tipos de reacciones

Acetil-Calpastatina (184-210) (humana) principalmente se somete a reacciones de formación y escisión de enlaces peptídicos. No suele participar en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica .

Reactivos y condiciones comunes

La síntesis de Acetil-Calpastatina (184-210) (humana) implica reactivos como aminoácidos protegidos con Fmoc, agentes de acoplamiento como HBTU o DIC, y agentes desprotectores como piperidina. El péptido se escinde de la resina utilizando una mezcla de ácido trifluoroacético (TFA), agua y agentes de captura .

Productos principales formados

El producto principal formado es el propio péptido Acetil-Calpastatina (184-210) (humana). Los productos secundarios pueden incluir péptidos truncados o péptidos con desprotección incompleta, que se eliminan durante la purificación .

Aplicaciones Científicas De Investigación

Acetil-Calpastatina (184-210) (humana) tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

Acetil-Calpastatina (184-210) (humana) inhibe la calpaína uniéndose a su sitio activo, evitando el acceso del sustrato y la actividad proteolítica posterior. Esta inhibición es reversible y altamente selectiva para la calpaína sobre otras proteasas como la papaína y la tripsina . Los objetivos moleculares incluyen la μ-calpaína y la catepsina L, y las vías involucradas son aquellas relacionadas con la señalización de calcio y la proteólisis .

Comparación Con Compuestos Similares

Compuestos similares

Calpastatina (1-27) (humana): Otro fragmento de calpastatina con propiedades inhibitorias similares, pero con diferente secuencia y especificidad.

E-64: Un inhibidor de proteasa de cisteína que inhibe la calpaína, pero también otras proteasas como las catepsinas.

Leupeptina: Un inhibidor de proteasa de amplio espectro que inhibe la calpaína, la tripsina y la papaína.

Singularidad

Acetil-Calpastatina (184-210) (humana) es única debido a su alta selectividad y potencia para la inhibición de la calpaína. A diferencia de los inhibidores de amplio espectro, se dirige específicamente a la calpaína, lo que la convierte en una herramienta valiosa para estudiar los procesos relacionados con la calpaína sin efectos fuera del objetivo .

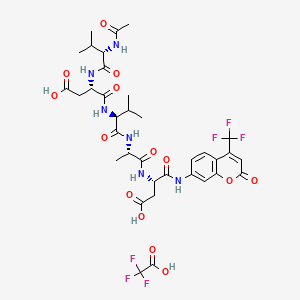

Propiedades

Fórmula molecular |

C142H230N36O44S |

|---|---|

Peso molecular |

3177.6 g/mol |

Nombre IUPAC |

4-[[2-[[2-[[2-[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-acetamido-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C142H230N36O44S/c1-18-74(11)111(172-129(211)97(65-81-38-42-83(185)43-39-81)168-136(218)113(77(14)181)174-131(213)100(69-180)170-130(212)99(68-179)169-124(206)92(52-60-223-17)162-132(214)101-33-26-57-176(101)138(220)98(66-109(195)196)154-79(16)183)135(217)163-90(46-50-107(191)192)121(203)159-88(44-48-105(187)188)122(204)164-93(61-70(3)4)116(198)152-67-104(186)155-84(29-20-22-53-143)117(199)156-86(31-24-55-150-141(146)147)118(200)160-91(47-51-108(193)194)125(207)171-110(73(9)10)134(216)175-114(78(15)182)137(219)173-112(75(12)19-2)140(222)178-59-28-35-103(178)139(221)177-58-27-34-102(177)133(215)161-85(30-21-23-54-144)120(202)167-96(64-80-36-40-82(184)41-37-80)128(210)157-87(32-25-56-151-142(148)149)119(201)158-89(45-49-106(189)190)123(205)165-95(63-72(7)8)127(209)166-94(62-71(5)6)126(208)153-76(13)115(145)197/h36-43,70-78,84-103,110-114,179-182,184-185H,18-35,44-69,143-144H2,1-17H3,(H2,145,197)(H,152,198)(H,153,208)(H,154,183)(H,155,186)(H,156,199)(H,157,210)(H,158,201)(H,159,203)(H,160,200)(H,161,215)(H,162,214)(H,163,217)(H,164,204)(H,165,205)(H,166,209)(H,167,202)(H,168,218)(H,169,206)(H,170,212)(H,171,207)(H,172,211)(H,173,219)(H,174,213)(H,175,216)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H4,146,147,150)(H4,148,149,151) |

Clave InChI |

ZXJCOYBPXOBJMU-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(16-ethenyl-11-ethyl-4-hydroxy-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid](/img/structure/B10765564.png)

![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765574.png)

![2-[2-[26-ethylidene-12,29-bis(1-hydroxyethyl)-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10765579.png)

![azanium;(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetate](/img/structure/B10765582.png)

![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765588.png)

![N-[(5R,6S,9S,10S,11R)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765610.png)